molecular formula C9H12ClNO B6301020 (R)-1-Amino-indan-4-ol hydrochloride CAS No. 2097073-21-5

(R)-1-Amino-indan-4-ol hydrochloride

Cat. No. B6301020
CAS RN: 2097073-21-5
M. Wt: 185.65 g/mol
InChI Key: KTLOQNUHOBFPFP-DDWIOCJRSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray diffraction (XRD) . Unfortunately, specific details about the molecular structure analysis of “®-1-Amino-indan-4-ol hydrochloride” are not available in the search results.


Chemical Reactions Analysis

Amino acids, which “®-1-Amino-indan-4-ol hydrochloride” may be related to, can act as both an acid and a base. If acid is added to a solution containing the zwitterion, the carboxylate group captures a hydrogen (H+) ion, and the amino acid becomes positively charged. If base is added, ion removal of the H+ ion from the amino group of the zwitterion produces a negatively charged amino acid .

Scientific Research Applications

Hydrophilic Interaction Chromatography (HILIC) for Separation

  • Stationary and Mobile Phases in HILIC

    HILIC is an alternative to reversed-phase liquid chromatography for separating polar, weakly acidic, or basic samples. This method utilizes polar columns in aqueous-organic mobile phases rich in organic solvents, enhancing ionization in mass spectrometry. It's suitable for peptides, proteins, oligosaccharides, drugs, metabolites, and various natural compounds separation. The selectivity in HILIC mode complements reversed-phase and other modes, making it attractive for two-dimensional applications (Jandera, 2011).

  • HILIC-MS for Metabolomics

    HILIC coupled with MS is an attractive complement to reverse-phase chromatography in metabolomic studies, expanding the number of detectable analytes and providing more comprehensive metabolite coverage. This combination is particularly useful for measuring more-polar biomolecules, enhancing the comprehensiveness of metabolite detection (Tang et al., 2016).

Amino Acid Analysis and Derivatization

  • Ninhydrin Reaction for Amino Acid Analysis

    The ninhydrin reaction, discovered in 1910, is essential for analyzing amino acids, peptides, and proteins in various scientific fields. It forms a distinctive purple dye with primary amino groups, applicable to agricultural, biomedical, and nutritional sciences, among others. This reaction is unique for creating a soluble chromophore by all reacting primary amines, making it a fundamental technique in analytical chemistry and biochemistry (Friedman, 2004).

  • Post-Column Derivatization for Amino Acid Analysis

    Liquid Chromatography with post-column derivatization enhances sensitivity and selectivity in amino acid analysis. It's a versatile method that allows simultaneous analysis of many compounds using different detectors, making it increasingly important in pharmaceutical research (Rigas, 2012).

Enantioseparation and Chiral Derivatizing Agents

  • Amino Acids as Chiral Auxiliaries in Enantioseparation: Amino acids and amino acid amides serve as chiral auxiliaries in cyanuric chloride-based chiral derivatizing agents, used for indirect enantiomeric resolution in liquid chromatography. This approach is critical for controlling enantiomeric purity in the pharmaceutical industry and developing methods for the indirect resolution of various chiral compounds (Batra & Bhushan, 2014).

properties

IUPAC Name

(1R)-1-amino-2,3-dihydro-1H-inden-4-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c10-8-5-4-7-6(8)2-1-3-9(7)11;/h1-3,8,11H,4-5,10H2;1H/t8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLOQNUHOBFPFP-DDWIOCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC=C2O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@@H]1N)C=CC=C2O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2097073-21-5
Record name 1H-Inden-4-ol, 1-amino-2,3-dihydro-, hydrochloride (1:1), (1R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2097073-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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